molecular formula C13H10N2O2S B1361216 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 282104-83-0

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1361216
M. Wt: 258.3 g/mol
InChI Key: QGGLNUGOWVBAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. The compound is a thieno[2,3-d]pyrimidine derivative, which has been synthesized using various methods.

Scientific Research Applications

Affinity and Selectivity in Receptor Interaction

  • Thienopyrimidinones, including derivatives of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have been studied for their affinity and selectivity towards 5-HT(1A) receptors. These compounds, particularly those with specific substituents, show high potency and selectivity, indicating potential applications in neurological research (Modica et al., 2000).

Antimicrobial and Anti-Inflammatory Properties

  • New derivatives of thienopyrimidine, including the thieno[2,3-d]pyrimidin-4(3H)-one structure, have been synthesized and tested for antimicrobial and anti-inflammatory properties. These compounds have demonstrated notable activity against bacteria, fungi, and inflammation, highlighting their potential in medicinal chemistry (Tolba et al., 2018).

Green Synthesis Techniques

  • Advances in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including eco-friendly approaches, have been developed. These methods offer step economy, reduced catalyst loading, and ease in purification, contributing to sustainable chemistry practices (Shi et al., 2018).

Antitumor Activity

  • Derivatives of thieno[3,2-d]pyrimidine, structurally related to 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their antitumor activity. These compounds showed significant anticancer activity in various human cancer cell lines, suggesting potential in oncology research (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGLNUGOWVBAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

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